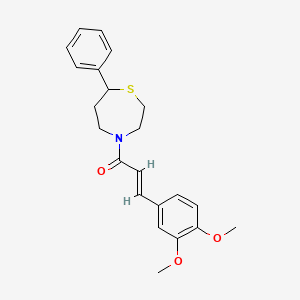

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic organic molecule featuring a conjugated enone system linked to a 3,4-dimethoxyphenyl group and a 7-phenyl-substituted 1,4-thiazepane ring. Its structure includes a planar α,β-unsaturated ketone moiety, which may contribute to its electronic and biological properties. The 1,4-thiazepane ring introduces conformational flexibility, while the phenyl and dimethoxyphenyl substituents likely influence solubility and intermolecular interactions. Crystallographic studies of such compounds often employ software like SHELXL for refinement and OLEX2 for structure solution and analysis .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3S/c1-25-19-10-8-17(16-20(19)26-2)9-11-22(24)23-13-12-21(27-15-14-23)18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSPIOUMMPJENY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving enones and thiazepanes.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone structure can act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound belongs to a family of enone-thiazepane derivatives. A notable analogue is (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one (PubChem reference, inaccessible in ), where the 7-phenyl group is replaced by a thiophene ring. This substitution alters electronic properties due to sulfur’s electronegativity and aromaticity differences compared to benzene.

Table 1: Structural and Electronic Comparisons

| Property | Target Compound | Thiophene Analogue |

|---|---|---|

| Aromatic Substituent | Phenyl (C₆H₅) | Thiophene (C₄H₃S) |

| Electron Density | Lower (benzene) | Higher (thiophene) |

| Conformational Flexibility | Moderate (thiazepane ring) | Similar |

| Predicted Solubility (LogP) | ~3.2 (estimated) | ~2.8 (estimated) |

Research Findings

Biological Activity : Thiazepane derivatives often exhibit pharmacological relevance (e.g., kinase inhibition). The phenyl variant may enhance lipophilicity, improving membrane permeability, whereas the thiophene analogue could favor interactions with sulfur-binding enzymes .

Crystallographic Behavior: Both compounds likely form stable crystals due to planar enone systems. Refinement tools like SHELXL are critical for resolving subtle conformational differences in such structures .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazepan core and a conjugated enone system, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds with a thiazepan structure often exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazepan can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazepan compounds ranged from 125 µg/mL to 500 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiazepan derivative A | 250 | Staphylococcus aureus |

| Thiazepan derivative B | 125 | Escherichia coli |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were found to be in the low micromolar range (1.29 µM to 2.96 µM), indicating potent activity against cancer cells .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using an MTT assay. The results indicated that the compound significantly inhibited cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.29 | Induction of apoptosis |

| A549 | 2.96 | Cell cycle arrest |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vitro models. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. In one study, the compound exhibited an inhibition rate of up to 89% for IL-6 at a concentration of 10 µg/mL .

The biological activities of this compound are likely due to its ability to interact with specific biological targets:

- Antimicrobial : Inhibition of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis through caspase activation.

- Anti-inflammatory : Inhibition of NF-kB signaling pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.